(1S)-1-Cyclobutyl-2-methoxyethylamine is a cyclic amine characterized by the presence of a methoxy group attached to a cyclobutane ring. This compound has gained interest in medicinal chemistry due to its potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 129.20 g/mol. The compound is classified as an amine, specifically falling under the category of secondary amines, where the nitrogen atom is bonded to two organic groups.
The synthesis of (1S)-1-cyclobutyl-2-methoxyethylamine typically involves several key steps:
Common reactions that can be utilized during synthesis include:
The molecular structure of (1S)-1-cyclobutyl-2-methoxyethylamine includes a four-membered cyclobutane ring with an amine functional group and a methoxy substituent. Its structural features are essential for its biological activity.
COC[C@H](C1CCC1)NCOCC(C1CCC1)NThese structural details indicate the stereochemistry and functional groups present in the compound, which contribute to its unique properties .
(1S)-1-Cyclobutyl-2-methoxyethylamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties to enhance its effectiveness in scientific applications.
The physical and chemical properties of (1S)-1-cyclobutyl-2-methoxyethylamine are critical for its application in scientific research:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | Not available |
| Solubility | Varies based on solvent |
| Stability | Stable under standard conditions |
These properties impact how the compound behaves in different environments, influencing its usability in laboratory settings .
(1S)-1-Cyclobutyl-2-methoxyethylamine has potential applications in various scientific fields:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5